(2-Nitropyridin-4-yl)boronic acid
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Overview
Description
(2-Nitropyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a nitro group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitropyridin-4-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of 2-nitropyridine-4-halide with a metal reagent such as n-butyllithium, followed by treatment with a boron source like trialkylborates.
Directed Ortho-Metallation (DoM): This method uses a substituted pyridine and a strong base to achieve metal-hydrogen exchange, followed by borylation with trialkylborates.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
C-H or C-F Bond Activation: Iridium or rhodium catalysts can be used to activate C-H or C-F bonds in pyridines, followed by borylation.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and versatility.
Chemical Reactions Analysis
Types of Reactions: (2-Nitropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide under palladium catalysis.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the boronic acid group can be oxidized to boronic esters.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Reducing Agents: Such as hydrogen or hydrazine for nitro group reduction.
Oxidizing Agents: Such as hydrogen peroxide for boronic acid oxidation.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Aminopyridines: From nitro group reduction.
Boronic Esters: From boronic acid oxidation.
Scientific Research Applications
(2-Nitropyridin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Nitropyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
In biological applications, the compound can act as a reversible covalent inhibitor, interacting with specific enzymes or proteins through its boronic acid group .
Comparison with Similar Compounds
(5-Nitropyridin-2-yl)boronic acid: Similar structure but with the nitro group at the 5-position.
Pyridine-4-boronic acid: Lacks the nitro group, making it less reactive in certain contexts.
2-Aminopyridine-4-boronic acid: Features an amino group instead of a nitro group, altering its reactivity and applications.
Uniqueness: (2-Nitropyridin-4-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity in both organic synthesis and potential biological applications.
Properties
Molecular Formula |
C5H5BN2O4 |
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Molecular Weight |
167.92 g/mol |
IUPAC Name |
(2-nitropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3,9-10H |
InChI Key |
WWIPZUXJNSKRQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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